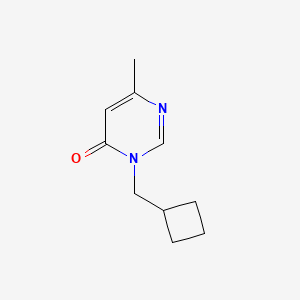
3-(cyclobutylmethyl)-6-methyl-3,4-dihydropyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Cyclobutylmethyl)-6-methyl-3,4-dihydropyrimidin-4-one (CBM-6-MDP) is an organic compound that is widely used in the synthesis of pharmaceuticals and other organic compounds. CBM-6-MDP has been studied extensively in the laboratory, and its structure and properties have been extensively characterized. CBM-6-MDP is a versatile compound that has been used in a variety of scientific and industrial applications, including drug synthesis and drug delivery.
Applications De Recherche Scientifique
3-(cyclobutylmethyl)-6-methyl-3,4-dihydropyrimidin-4-one has been used in a variety of scientific research applications. It has been used in studies of the structure and properties of organic compounds, as well as in drug synthesis and drug delivery. 3-(cyclobutylmethyl)-6-methyl-3,4-dihydropyrimidin-4-one has also been used in studies of the interactions between organic molecules and biological systems, as well as studies of the structure and function of enzymes.
Mécanisme D'action
3-(cyclobutylmethyl)-6-methyl-3,4-dihydropyrimidin-4-one is an organic compound that interacts with biological systems in a variety of ways. It has been shown to bind to specific receptors on the surface of cells, activating a cascade of biochemical reactions. 3-(cyclobutylmethyl)-6-methyl-3,4-dihydropyrimidin-4-one has also been shown to interact with enzymes, altering their structure and function. In addition, 3-(cyclobutylmethyl)-6-methyl-3,4-dihydropyrimidin-4-one has been shown to interact with proteins, altering their structure and function.
Biochemical and Physiological Effects
3-(cyclobutylmethyl)-6-methyl-3,4-dihydropyrimidin-4-one has been shown to have a variety of biochemical and physiological effects. It has been shown to alter the structure and function of enzymes, as well as the structure and function of proteins. In addition, 3-(cyclobutylmethyl)-6-methyl-3,4-dihydropyrimidin-4-one has been shown to interact with specific receptors on the surface of cells, activating a cascade of biochemical reactions.
Avantages Et Limitations Des Expériences En Laboratoire
3-(cyclobutylmethyl)-6-methyl-3,4-dihydropyrimidin-4-one is a versatile compound that is well-suited for use in laboratory experiments. It is relatively easy to synthesize in the laboratory and is widely available. In addition, 3-(cyclobutylmethyl)-6-methyl-3,4-dihydropyrimidin-4-one is relatively stable and can be stored for long periods of time. The main limitation of 3-(cyclobutylmethyl)-6-methyl-3,4-dihydropyrimidin-4-one is that it is not water-soluble, which can limit its use in certain types of experiments.
Orientations Futures
The potential applications of 3-(cyclobutylmethyl)-6-methyl-3,4-dihydropyrimidin-4-one are vast and varied. In the future, 3-(cyclobutylmethyl)-6-methyl-3,4-dihydropyrimidin-4-one could be used in the development of new drugs and drug delivery systems. It could also be used to study the structure and function of enzymes, as well as the interactions between organic molecules and biological systems. In addition, 3-(cyclobutylmethyl)-6-methyl-3,4-dihydropyrimidin-4-one could be used to study the structure and function of proteins, as well as the interactions between proteins and other molecules. Finally, 3-(cyclobutylmethyl)-6-methyl-3,4-dihydropyrimidin-4-one could be used to study the structure and function of receptors, as well as the interactions between receptors and other molecules.
Méthodes De Synthèse
3-(cyclobutylmethyl)-6-methyl-3,4-dihydropyrimidin-4-one can be synthesized in the laboratory using a variety of methods. The most common method is a two-step reaction involving the reaction of cyclobutylmethyl bromide and 6-methyl-3,4-dihydropyrimidin-4-one. In the first step, cyclobutylmethyl bromide is reacted with 6-methyl-3,4-dihydropyrimidin-4-one in an aqueous solution of sodium hydroxide. This reaction produces the desired product, 3-(cyclobutylmethyl)-6-methyl-3,4-dihydropyrimidin-4-one, in high yields.
Propriétés
IUPAC Name |
3-(cyclobutylmethyl)-6-methylpyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-8-5-10(13)12(7-11-8)6-9-3-2-4-9/h5,7,9H,2-4,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLMTYHUMELWMBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C=N1)CC2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyclobutylmethyl)-6-methyl-3,4-dihydropyrimidin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,6-dichloro-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide](/img/structure/B6430346.png)
![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-6-ethoxypyridine-3-carboxamide](/img/structure/B6430347.png)
![4-[2-(2H-1,3-benzodioxol-5-yloxy)propanoyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B6430360.png)
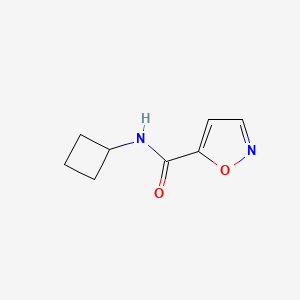
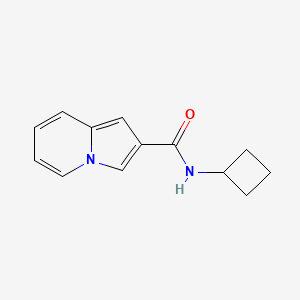
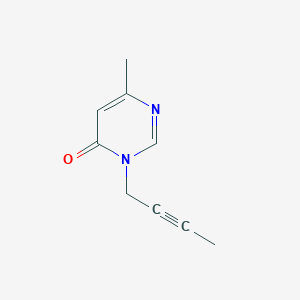
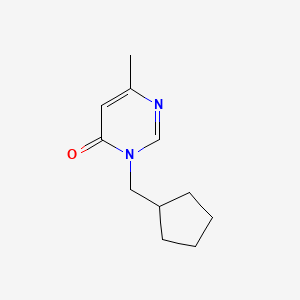
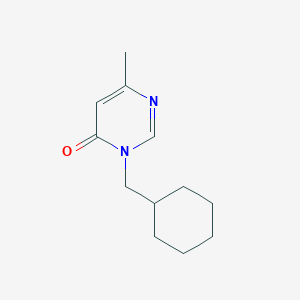
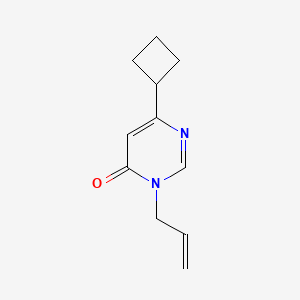
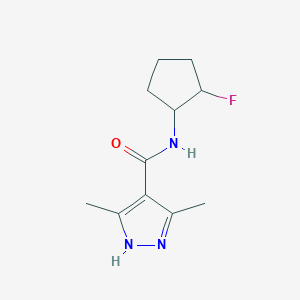
![4-{5-cyclopropanecarbonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-methylpyrimidine](/img/structure/B6430444.png)
![4-{5-cyclobutanecarbonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-methylpyrimidine](/img/structure/B6430445.png)
![4-[5-(cyclopent-3-ene-1-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-methylpyrimidine](/img/structure/B6430448.png)
![4-methyl-6-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine](/img/structure/B6430461.png)